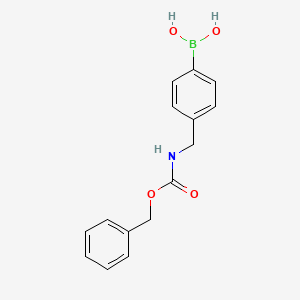
(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid
Overview
Description
“(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 285.11 . It has a complex structure that includes a phenyl group, a boronic acid group, and a benzyloxy carbonyl group . This compound is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a boronic acid group, with a benzyloxy carbonyl group further attached to the molecule . The InChI code for this compound is 1S/C15H16BNO4/c18-15(21-11-13-4-2-1-3-5-13)17-10-12-6-8-14(9-7-12)16(19)20/h1-9,19-20H,10-11H2,(H,17,18) .
Chemical Reactions Analysis
Boronic acids, including this compound, are often used in Suzuki-Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of SM coupling arises from the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Scientific Research Applications
Drug Design and Delivery
Phenylboronic acids, including our compound of interest, are considered for designing new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Their ability to form reversible complexes with polyols makes them valuable in targeted drug delivery.
Glucose Sensing and Diabetes Treatment
These compounds can function as glucose-sensitive polymers, enabling self-regulated insulin release, which is crucial in the treatment of diabetes . This application is significant for creating more responsive and efficient treatments for diabetic patients.
Diagnostic Agents
Due to their unique chemistry, phenylboronic acids are used as diagnostic agents. They can form reversible complexes with sugars and other polyols, providing a molecular basis for various analytical applications .
Wound Healing
There is noteworthy use of phenylboronic acid conjugates in wound healing applications. Their properties can be harnessed to create materials that promote better healing processes .
Tumor Targeting
Phenylboronic acids have applications in tumor targeting due to their ability to interact with certain biological molecules selectively . This specificity can be utilized to develop more effective cancer therapies.
Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions leads to their utility in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Interaction with Sialic Acid
Research efforts are focused on the interaction with sialic acid as a new class of molecular targets for phenylboronic acids. This interaction is explored for diagnostic and drug delivery system applications .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially explain the interaction of this compound with its targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
[4-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c18-15(21-11-13-4-2-1-3-5-13)17-10-12-6-8-14(9-7-12)16(19)20/h1-9,19-20H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKQHGDWGCLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674623 | |
| Record name | [4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914452-61-2 | |
| Record name | Carbamic acid, [(4-boronophenyl)methyl]-, C-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
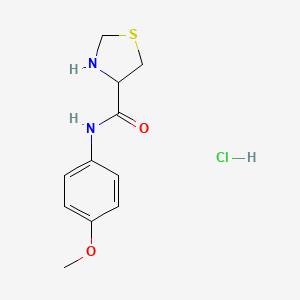
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
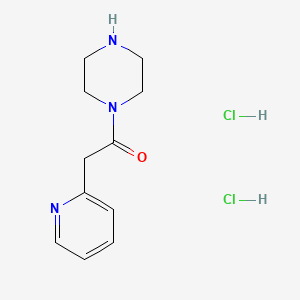
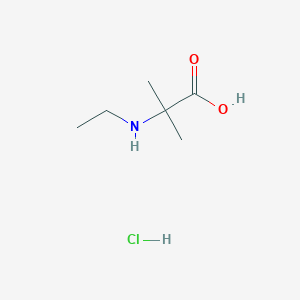
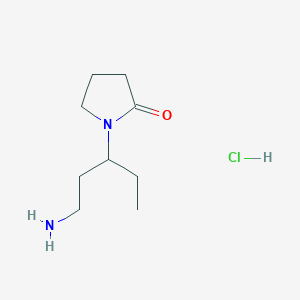
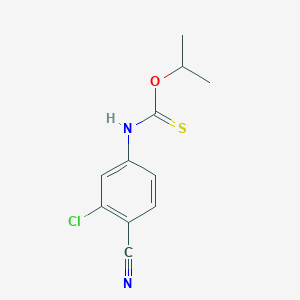
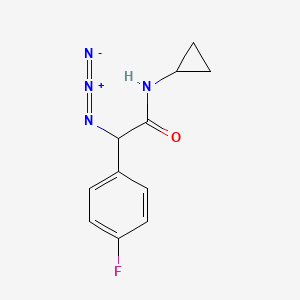
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)